5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde 5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1623144-45-5
VCID: VC2736204
InChI: InChI=1S/C12H9FN2O2/c1-17-12-4-10(11(13)6-15-12)8-2-3-9(7-16)14-5-8/h2-7H,1H3
SMILES: COC1=NC=C(C(=C1)C2=CN=C(C=C2)C=O)F
Molecular Formula: C12H9FN2O2
Molecular Weight: 232.21 g/mol

5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde

CAS No.: 1623144-45-5

Cat. No.: VC2736204

Molecular Formula: C12H9FN2O2

Molecular Weight: 232.21 g/mol

* For research use only. Not for human or veterinary use.

5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde - 1623144-45-5

Specification

CAS No. 1623144-45-5
Molecular Formula C12H9FN2O2
Molecular Weight 232.21 g/mol
IUPAC Name 5-(5-fluoro-2-methoxypyridin-4-yl)pyridine-2-carbaldehyde
Standard InChI InChI=1S/C12H9FN2O2/c1-17-12-4-10(11(13)6-15-12)8-2-3-9(7-16)14-5-8/h2-7H,1H3
Standard InChI Key WNLOELXKLOGWRE-UHFFFAOYSA-N
SMILES COC1=NC=C(C(=C1)C2=CN=C(C=C2)C=O)F
Canonical SMILES COC1=NC=C(C(=C1)C2=CN=C(C=C2)C=O)F

Introduction

Chemical Identity and Properties

Structural Identification

5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde consists of a bipyridine backbone that includes specific functional group modifications. The structure features a carbaldehyde group at the 6-position, a methoxy group at the 2'-position, and a fluorine atom at the 5'-position, creating a multifunctional heterocyclic system . The compound's IUPAC name is 5-(5-fluoro-2-methoxypyridin-4-yl)pyridine-2-carbaldehyde, indicating its core structure and substitution pattern .

Physical and Chemical Properties

The physical and chemical properties of 5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde are summarized in Table 1. These properties are critical for understanding the compound's behavior in various chemical reactions and biological systems.

Table 1: Physical and Chemical Properties of 5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde

PropertyValueSource
Molecular FormulaC₁₂H₉FN₂O₂
Molecular Weight232.21 g/mol
CAS Number1623144-45-5
PubChem CID90357710
AppearanceNot specified in available data-
Melting PointNot specified in available data-
Boiling PointNot specified in available data-
Standard InChIInChI=1S/C12H9FN2O2/c1-17-12-4-10(11(13)6-15-12)8-2-3-9(7-16)14-5-8/h2-7H,1H3
Standard InChIKeyWNLOELXKLOGWRE-UHFFFAOYSA-N

The compound contains several reactive functional groups, including the carbaldehyde group at the 6-position, which is known for its reactivity in various chemical transformations. The methoxy group at the 2'-position and the fluorine atom at the 5'-position contribute to the compound's unique chemical reactivity and biological properties .

Synthesis Methods

Related Synthetic Procedures

Information on the synthesis of related compounds can provide insights into potential routes for synthesizing 5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde. For instance, the synthesis of 5-Fluoro-2-methoxypyridine-3-carbaldehyde (a potential precursor) involves specific conditions and reagents as shown in Table 2 .

Table 2: Synthesis Conditions for Related Pyridine Derivatives

Reaction StepReagentsConditionsYieldReference
Oxidation of (5-fluoro-2-methoxy-pyridin-3-yl)-methanolManganese(IV) oxide in ethyl acetateRoom temperature, overnight57%
Demethylation of 5-fluoro-2-methoxy-pyridine-3-carbaldehydePyridine hydrochloride145°C, 10 minutes42%

The synthesis of bipyridine derivatives often employs palladium-catalyzed coupling reactions. For example, document describes the use of DABCO, H2NOSO3H, and K2CO3 in a synthetic procedure for [2,2'-bipyridine]-5,5'-dicarbaldehyde derivatives .

Structure-Activity Relationships

Comparison with Structural Analogs

Several compounds share structural similarities with 5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde, including other bipyridine derivatives with different substitution patterns. Table 3 presents a comparison of the structural features of these analogs.

Table 3: Comparison of 5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde with Structural Analogs

CompoundKey Structural DifferencesMolecular Weight (g/mol)Reference
5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehydeReference compound232.21
6-Fluoro-2'-methoxy-[3,4'-bipyridine]-5-carbaldehydeRepositioned fluoro and carbaldehyde groups232.21
5-Fluoro-2-methoxypyridine-3-carbaldehydeSingle pyridine ring structure155.13
5-Fluoro-[2,3'-bipyridine]-4-carbaldehydeDifferent bipyridine connectivity, no methoxy group202.18
[2,2'-Bipyridine]-6-carbaldehydeDifferent bipyridine connectivity, no fluoro or methoxy groups184.19

Impact of Functional Groups on Activity

The specific arrangement of functional groups in 5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde contributes to its unique properties and potential biological activities:

  • Carbaldehyde Group: This highly reactive functional group enables various chemical transformations and may contribute to interactions with biological nucleophiles.

  • Fluorine Atom: The presence of fluorine often enhances metabolic stability and binding affinity to biological targets due to its high electronegativity and small size.

  • Methoxy Group: This substituent can serve as a hydrogen bond acceptor and may influence the compound's electronic properties and lipophilicity.

  • Bipyridine Scaffold: This structural feature enables metal chelation and provides a rigid framework that can potentially enhance binding specificity to biological targets.

Research Methodologies and Findings

Analytical Techniques

Research on 5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde and related compounds typically employs various analytical techniques for characterization and activity assessment:

  • Spectroscopic Methods: NMR, IR, and mass spectrometry are commonly used for structural confirmation and purity assessment .

  • X-ray Crystallography: Crystal structures of related bipyridine derivatives have been reported, providing insights into molecular geometry and packing arrangements .

  • Computational Studies: Molecular modeling and docking studies may be employed to predict interactions with biological targets and guide structural optimization.

Future Research Directions

Based on the current understanding of 5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde and related compounds, several promising research directions can be identified:

  • Structure-Activity Relationship Studies: Systematic modifications of the core structure to optimize biological activities and understand the contribution of specific functional groups.

  • Target Identification: Investigations to identify specific biological targets and elucidate mechanisms of action.

  • Therapeutic Applications: Exploration of potential applications in drug discovery, particularly in areas where metal-dependent processes are involved.

  • Synthetic Methodology Development: Optimization of synthetic routes to improve yields and facilitate the preparation of structural analogs for further studies.

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